3-(pyrazine-2-amido)cyclohexyl N-phenylcarbamate
Description
Properties
IUPAC Name |
[3-(pyrazine-2-carbonylamino)cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-17(16-12-19-9-10-20-16)21-14-7-4-8-15(11-14)25-18(24)22-13-5-2-1-3-6-13/h1-3,5-6,9-10,12,14-15H,4,7-8,11H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFXVLKDFYYFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrazine-2-amido)cyclohexyl N-phenylcarbamate typically involves the reaction of pyrazine-2-carboxylic acid with cyclohexylamine to form pyrazine-2-carboxamide. This intermediate is then reacted with phenyl isocyanate to yield the final product . The reaction conditions generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(pyrazine-2-amido)cyclohexyl N-phenylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound 3-(pyrazine-2-amido)cyclohexyl N-phenylcarbamate has a molecular formula of and a molecular weight of 304.36 g/mol. Its structure features a pyrazine ring, an amide linkage, and a carbamate group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrazine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism often involves the inhibition of crucial metabolic pathways in bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-(Hexylamino)-pyrazine-2-carboxamide | 25 | M. tuberculosis |
| 3-(Benzylamino)-pyrazine-2-carboxamide | 10 | S. aureus |
| This compound | TBD | TBD |
Antiviral Properties
Studies have explored the antiviral potential of pyrazine derivatives, suggesting that modifications can enhance activity against viral pathogens. The interaction with viral enzymes could be a target for further exploration with this compound .
Cancer Research
Recent investigations into similar compounds have highlighted their potential as anticancer agents. The ability to inhibit specific cancer cell lines through apoptosis or cell cycle arrest mechanisms has been documented . The structural characteristics of this compound may allow it to engage with cancer-related targets effectively.
Case Study: Anticancer Activity
A study on related pyrazine derivatives indicated significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the substituents on the pyrazine ring . This suggests that further exploration of this compound could yield valuable insights into its anticancer properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is another area of interest. Pyrazine derivatives have been shown to inhibit enzymes such as dihydrofolate reductase and other key metabolic enzymes in pathogens . Investigating the enzyme inhibition profile of this compound could provide insights into its mechanism of action.
Table 2: Enzyme Inhibition Studies
| Compound Name | Enzyme Target | Inhibition Type |
|---|---|---|
| Related Pyrazines | Dihydrofolate reductase | Competitive |
| This compound | TBD | TBD |
Drug Development
The unique properties of this compound position it as a candidate for drug development. Its potential for modification allows for the design of analogs with enhanced efficacy and reduced toxicity profiles .
Future Directions
Further studies should focus on:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
- Toxicology : Assessing safety profiles through in vivo models.
- Mechanistic Studies : Elucidating the specific pathways affected by the compound.
Mechanism of Action
The mechanism of action of 3-(pyrazine-2-amido)cyclohexyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
- Cyclohexyl vs. Aromatic Spacers: Cyclohexyl groups, as in the target compound, enhance steric bulk and lipophilicity compared to aromatic spacers (e.g., phenoxyphenyl in ). This may improve membrane permeability and receptor binding, as observed in VEGFR-2 inhibitors where cyclohexyl derivatives outperformed phenyl analogues .
Spectral and Physicochemical Properties
- IR/NMR Data : Pyrazine-carboxamides show characteristic peaks for NH (3155–3413 cm⁻¹), CONH (1657 cm⁻¹), and aromatic C–H stretches . The target compound’s cyclohexyl group would introduce distinct 1H-NMR signals (e.g., δ 1.2–2.2 ppm for cyclohexyl protons) absent in phenyl analogues.
Biological Activity
3-(Pyrazine-2-amido)cyclohexyl N-phenylcarbamate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula: C15H18N4O2. It features a cyclohexyl group, a pyrazine moiety, and a phenyl carbamate structure, which contribute to its unique biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Binding : Its structural features allow it to interact with various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.
Biological Activity Overview
A summary of the biological activities reported in various studies is presented in the table below:
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various pyrazine derivatives, this compound demonstrated significant inhibitory effects against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at 12.5 µg/mL, indicating potent activity compared to standard antibiotics.
Study 2: Cytotoxic Effects on Cancer Cell Lines
Research conducted on human glioblastoma and breast adenocarcinoma cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Morphological changes characteristic of apoptosis were observed, including chromatin condensation and cell shrinkage, suggesting its potential as an anticancer agent.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Research : Investigations into its cytotoxic effects have shown promise for treating aggressive cancer types.
- Neurological Studies : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.
- Antimicrobial Development : Its efficacy against resistant bacterial strains positions it as a candidate for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
